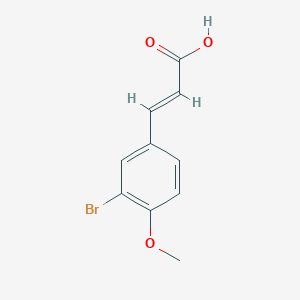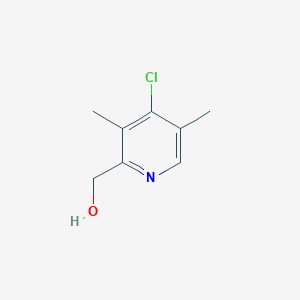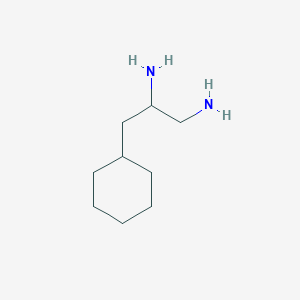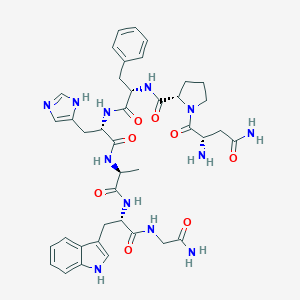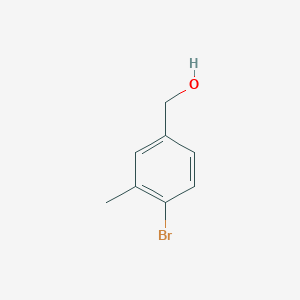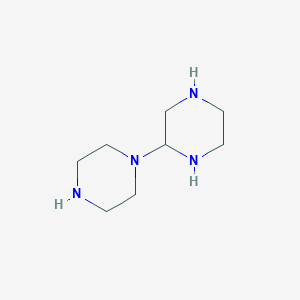
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid, also known as TMDCA, is a chiral compound that has gained attention due to its potential use in various scientific research applications. This acid is synthesized through a multi-step process that involves the use of various chemical reagents. In recent years, TMDCA has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid is not fully understood, but it is believed to act as a chiral auxiliary, meaning that it can influence the stereochemistry of other molecules during chemical reactions. (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid has also been shown to have antioxidant properties, which may contribute to its potential use in the development of new drugs and pharmaceuticals.
Biochemical and Physiological Effects:
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid can inhibit the growth of cancer cells and reduce inflammation. (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid has also been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid in lab experiments is its chiral nature, which makes it a useful building block for the synthesis of other chiral compounds. However, (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid also has some limitations, including its relatively high cost and the complexity of its synthesis.
Zukünftige Richtungen
For the study of (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid include the development of new drugs and pharmaceuticals and further research into its mechanism of action and potential uses in organic chemistry.
Synthesemethoden
The synthesis of (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid involves several steps, starting with the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with thionyl chloride to form 2,2-dimethyl-1,3-dioxolane-4-methanesulfonyl chloride. This compound is then reacted with sodium cyanide to form 2,2-dimethyl-1,3-dioxolane-4-carbonitrile. The next step involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-carbonitrile with methylmagnesium bromide to form (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid has been studied for its potential use in various scientific research applications. One of the main areas of interest is in the field of organic chemistry, where (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid has been used as a chiral building block for the synthesis of other chiral compounds. (4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid has also been studied for its potential use in the development of new drugs and pharmaceuticals.
Eigenschaften
IUPAC Name |
(4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLGBHQJNORDKW-UHNVWZDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](OC(O1)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5R)-2,2,5-Trimethyl-1,3-dioxolane-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-Methyl-4'-(5-methyl-[1,3,4]oxadiazol-2-yl)-biphenyl-4-carboxylic acid [4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B136210.png)


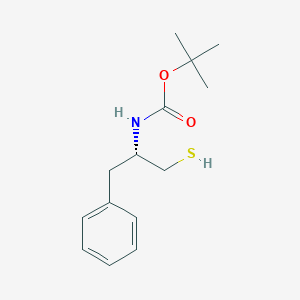
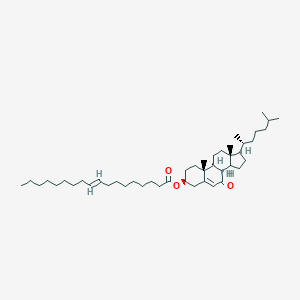
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136223.png)
